molecular formula C17H19N3OS B5803630 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

Cat. No.: B5803630
M. Wt: 313.4 g/mol
InChI Key: SXWZAVQPSKTIOC-UHFFFAOYSA-N
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Description

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is a complex organic compound with a molecular formula of C15H16N2O. This compound is known for its unique chemical structure, which includes an isopropyl group, a pyridinylmethyl group, and a carbonothioyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-isopropylbenzoyl chloride with 3-pyridinylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-N-phenyl-p-phenylenediamine: Another compound with an isopropyl group and aromatic rings.

    4-isopropylbenzamide: A simpler compound with a similar benzamide core but lacking the pyridinylmethyl and carbonothioyl groups.

Uniqueness

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-propan-2-yl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)14-5-7-15(8-6-14)16(21)20-17(22)19-11-13-4-3-9-18-10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZAVQPSKTIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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